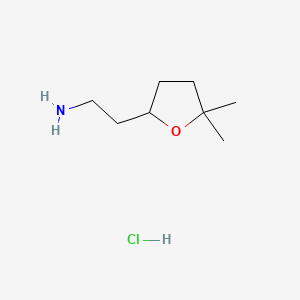
2-(5,5-Dimethyloxolan-2-yl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of oxolane, a five-membered ether ring, and contains an amine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Material: 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the amine with the acid.
Industrial Production Methods
In an industrial setting, the production of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride may involve large-scale synthesis using automated reactors. The process includes:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.
Comparison with Similar Compounds
Similar Compounds
2-(5,5-dimethyloxolan-3-yl)ethan-1-amine: A structural isomer with similar chemical properties.
2-(3,3-dimethyloxolan-2-yl)ethan-1-amine: Another isomer with variations in the position of substituents on the oxolane ring.
2-(5,5-dimethyloxolan-2-yl)ethan-1-ol: An alcohol derivative with different reactivity due to the presence of a hydroxyl group.
Uniqueness
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which combines the properties of an oxolane ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-(5,5-dimethyloxolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-3-7(10-8)4-6-9;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
KQZXAOHLBCICKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CCN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





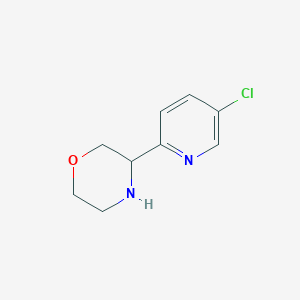

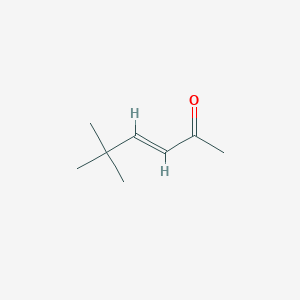
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)


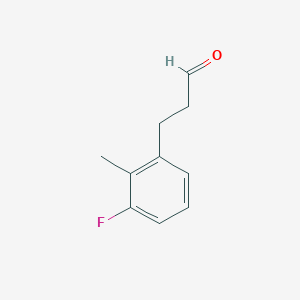
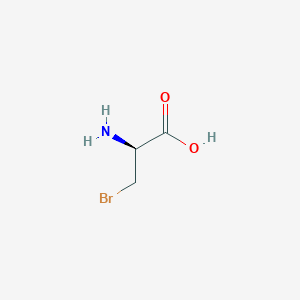
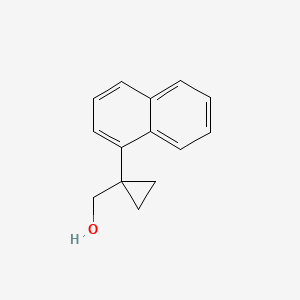
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
